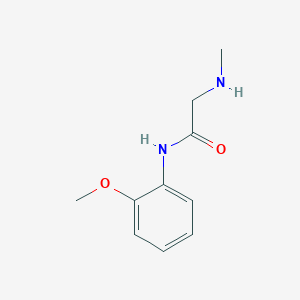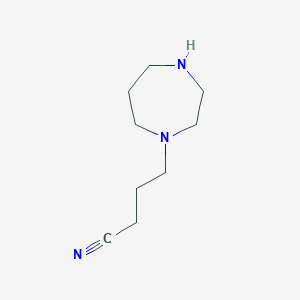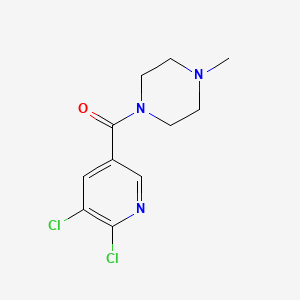
N-(2-methoxyphenyl)-2-(methylamino)acetamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(methylamino)acetamide, commonly known as Mexiletine, is a class IB antiarrhythmic drug that is used to treat heart arrhythmias. It was first synthesized in the early 1970s and has since been extensively studied for its therapeutic potential.
Mécanisme D'action
Mexiletine works by blocking sodium channels in cardiac cells, which decreases the influx of sodium ions and reduces the depolarization of cardiac cells. This leads to a decrease in the excitability of cardiac cells and a reduction in the likelihood of arrhythmias. Mexiletine also has a local anesthetic effect, which may contribute to its therapeutic effects in treating neuropathic pain.
Biochemical and Physiological Effects
Mexiletine has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the duration of action potentials in cardiac cells, which reduces the likelihood of arrhythmias. Mexiletine has also been shown to decrease the release of neurotransmitters in the brain, which may contribute to its therapeutic effects in treating neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
Mexiletine has several advantages for lab experiments. It is readily available and can be synthesized on a large scale. Additionally, Mexiletine has been extensively studied and its mechanism of action is well understood. However, Mexiletine has some limitations for lab experiments. It can be toxic at high concentrations, and its effects on different cell types may vary.
Orientations Futures
There are several future directions for Mexiletine research. One area of interest is the development of Mexiletine analogs with improved therapeutic potential. Additionally, Mexiletine may have potential uses in treating other neurological disorders beyond neuropathic pain and myotonic dystrophy. Further research is needed to fully understand the potential of Mexiletine in these areas.
In conclusion, Mexiletine is a class IB antiarrhythmic drug that has been extensively studied for its therapeutic potential. Its mechanism of action is well understood, and it has been shown to be effective in treating heart arrhythmias and neuropathic pain. Mexiletine has several advantages for lab experiments, but also has some limitations. There are several future directions for Mexiletine research, including the development of Mexiletine analogs and exploring its potential uses in treating other neurological disorders.
Applications De Recherche Scientifique
Mexiletine has been extensively studied for its therapeutic potential in treating heart arrhythmias. It has been shown to be effective in preventing ventricular arrhythmias in patients with heart disease. Additionally, Mexiletine has been studied for its potential use in treating neuropathic pain, myotonic dystrophy, and other neurological disorders.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-7-10(13)12-8-5-3-4-6-9(8)14-2/h3-6,11H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTKJIFVPGQEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256291 | |
| Record name | N-(2-Methoxyphenyl)-2-(methylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(methylamino)acetamide | |
CAS RN |
1016756-28-7 | |
| Record name | N-(2-Methoxyphenyl)-2-(methylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016756-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyphenyl)-2-(methylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine](/img/structure/B3072454.png)





![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid](/img/structure/B3072507.png)


![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)